

Supplier information for Fmoc-D-Dap(Aloc)-OH

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Fmoc-D-Dap(Aloc)-OH**

Cat. No.: **B613512**

[Get Quote](#)

An In-depth Technical Guide to **Fmoc-D-Dap(Aloc)-OH** for Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Dap(Aloc)-OH, with the IUPAC name (2R)-2-{{(9H-fluoren-9-yl)methoxy}carbonylamino}-3-[(prop-2-en-1-yloxy)carbonylamino]propanoic acid, is a pivotal building block in modern solid-phase peptide synthesis (SPPS). Its unique orthogonal protection scheme, featuring the base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the alpha-amine and the palladium-labile allyloxycarbonyl (Aloc) group on the side-chain amine of D-diaminopropionic acid (D-Dap), offers synthetic chemists precise control over peptide chain elongation and modification. This guide provides a comprehensive overview of supplier information, key chemical data, and detailed experimental protocols for the effective utilization of **Fmoc-D-Dap(Aloc)-OH** in the synthesis of complex and modified peptides.

Supplier Information

A variety of chemical suppliers offer **Fmoc-D-Dap(Aloc)-OH**, often with varying purity levels and in different quantities. Researchers should consider the specific requirements of their synthesis when selecting a supplier. The following table summarizes key information for this reagent.

Supplier	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity
MedChemExpress	188970-92-5	C22H22N2O6	410.42	-
Sigma-Aldrich	188970-92-5	C22H22N2O6	410.42	≥98.5% (HPLC) [1] [2]
Aapptec	178924-05-5	-	-	-
Advanced ChemBlocks	188970-92-5	C22H22N2O6	410.43	95% [3]
ChemPep	188970-92-5	C22H22N2O6	410.5	-
BLD Pharm	204316-32-5	-	-	-

The Principle of Orthogonal Protection in Peptide Synthesis

The utility of **Fmoc-D-Dap(Aloc)-OH** lies in the concept of orthogonal protection. In SPPS, protecting groups are used to mask reactive functional groups to prevent unwanted side reactions during peptide chain elongation.[\[4\]](#) An orthogonal protection strategy employs protecting groups that can be selectively removed under distinct chemical conditions.[\[4\]](#)

In the case of **Fmoc-D-Dap(Aloc)-OH**:

- The Fmoc Group: This group protects the α -amino group of the amino acid. It is stable to acidic conditions but is readily removed by treatment with a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[\[5\]](#) This allows for the stepwise addition of amino acids to the growing peptide chain.
- The Aloc Group: This group protects the β -amino group on the side chain of the diaminopropionic acid residue. The Aloc group is stable to the basic conditions used for Fmoc removal and the acidic conditions often used for final cleavage from the resin.[\[5\]](#) It is

selectively removed by treatment with a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger.[\[6\]](#)

This orthogonality allows for the selective deprotection of the side-chain amine while the peptide remains attached to the solid support and the N-terminus is still protected. This enables a wide range of site-specific modifications, including:

- Peptide Cyclization: Formation of a lactam bridge between the deprotected side-chain amine and a carboxylic acid group.
- Branched Peptide Synthesis: Elongation of a second peptide chain from the side-chain amine.
- Conjugation: Attachment of labels, such as fluorescent dyes or biotin, to the side-chain amine.

Experimental Protocols

The following protocols provide a general framework for the incorporation of **Fmoc-D-Dap(Aloc)-OH** into a peptide sequence using manual Fmoc-based SPPS and the subsequent selective deprotection of the Aloc group.

Incorporation of Fmoc-D-Dap(Aloc)-OH into a Peptide Chain

This protocol outlines a standard coupling cycle for adding **Fmoc-D-Dap(Aloc)-OH** to a growing peptide chain on a solid support (e.g., Rink Amide resin).

Materials:

- Peptide-resin with a free N-terminal amine
- **Fmoc-D-Dap(Aloc)-OH** (3-5 equivalents relative to resin loading)
- Coupling reagent, e.g., HBTU or HATU (3-5 equivalents)
- Base, e.g., N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine (6-10 equivalents)

- N,N-Dimethylformamide (DMF), peptide synthesis grade
- 20% (v/v) Piperidine in DMF
- Dichloromethane (DCM)

Procedure:

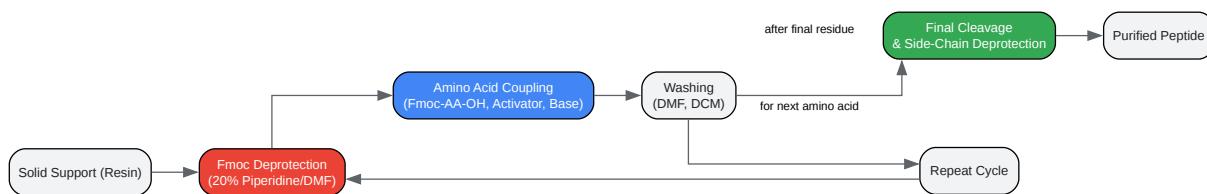
- Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
- Fmoc Deprotection (if necessary): If the N-terminus of the peptide-resin is Fmoc-protected, add a solution of 20% piperidine in DMF. Agitate for 5-10 minutes, drain, and repeat the piperidine treatment for another 10-15 minutes. Wash the resin thoroughly with DMF.
- Amino Acid Coupling: a. In a separate vessel, dissolve **Fmoc-D-Dap(Aloc)-OH**, the coupling reagent (e.g., HATU), and a base (e.g., DIEA) in DMF. Allow the mixture to pre-activate for 1-2 minutes. b. Add the activated amino acid solution to the resin. c. Agitate the reaction mixture for 1-2 hours at room temperature. d. Monitor the coupling reaction for completion using a qualitative test such as the Kaiser (ninhydrin) test. A negative test (yellow beads) indicates a complete reaction.
- Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF and DCM to remove any excess reagents and byproducts.

Selective On-Resin Deprotection of the Aloc Group

This protocol describes the removal of the Aloc protecting group from the D-Dap side chain while the peptide remains attached to the resin.

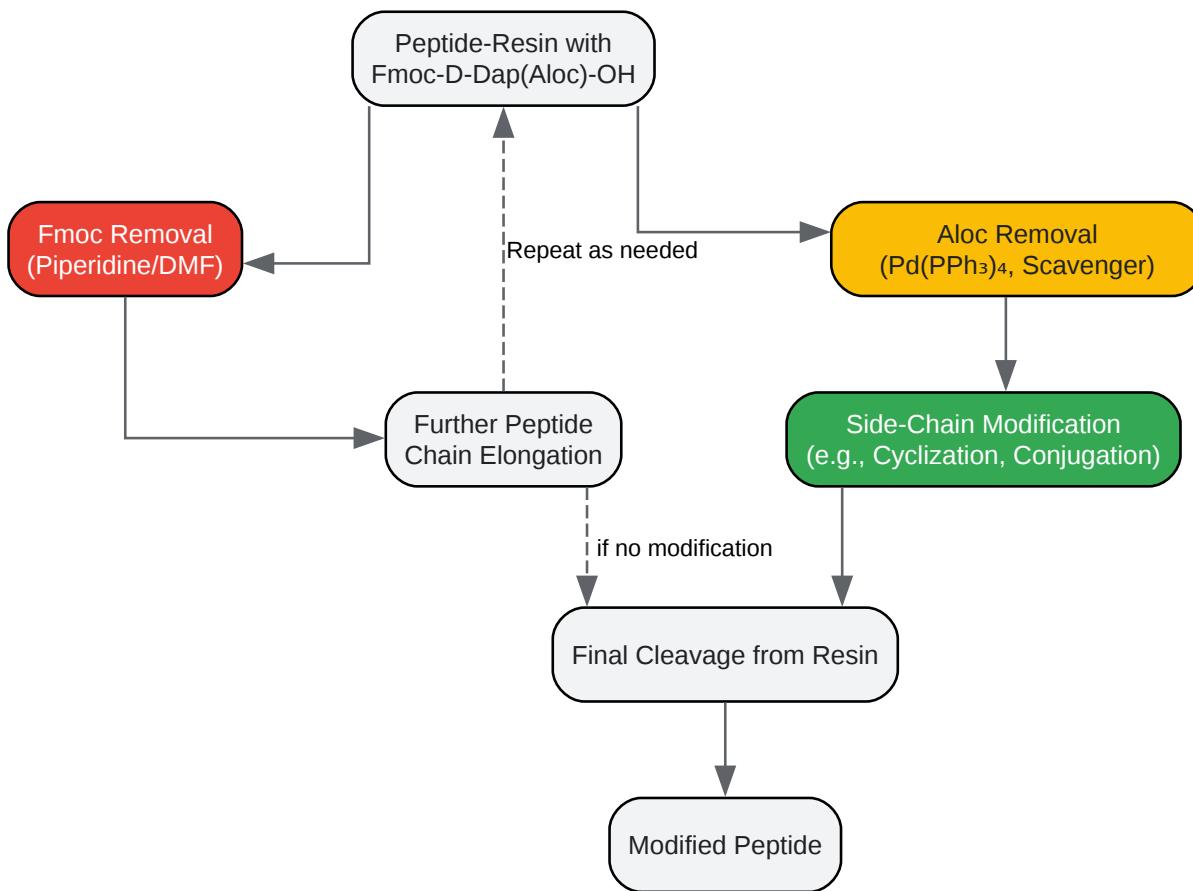
Materials:

- Peptide-resin containing the **Fmoc-D-Dap(Aloc)-OH** residue
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 - 0.2 equivalents relative to the Aloc-protected sites)
- Scavenger, e.g., Phenylsilane (PhSiH₃) (20 equivalents) or Dimethylamine-borane complex (40 equivalents)


- Dichloromethane (DCM), anhydrous and degassed
- N,N-Dimethylformamide (DMF), anhydrous and degassed

Procedure:

- Resin Preparation: Swell the peptide-resin in anhydrous, degassed DCM for 30 minutes in a reaction vessel.
- Catalyst and Scavenger Addition: a. In a separate vial, dissolve the palladium catalyst and the scavenger in DCM. b. Add the catalyst/scavenger solution to the resin.
- Reaction: Gently agitate the reaction mixture at room temperature for 30-60 minutes. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst.
- Monitoring: The progress of the deprotection can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC-MS.
- Washing: Once the reaction is complete, drain the solution and wash the resin extensively with DCM and DMF to remove all traces of the palladium catalyst and scavenger. A wash with a solution of sodium diethyldithiocarbamate in DMF can be used to aid in the removal of palladium residues.


Visualizing the Workflow

The following diagrams illustrate the key processes involved in utilizing **Fmoc-D-Dap(Aloc)-OH** in SPPS.

[Click to download full resolution via product page](#)

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

[Click to download full resolution via product page](#)

Caption: Orthogonal protection strategy using **Fmoc-D-Dap(Aloc)-OH**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]
- 3. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. bpbs-us-w2.wpmucdn.com [bpbs-us-w2.wpmucdn.com]
- To cite this document: BenchChem. [Supplier information for Fmoc-D-Dap(Aloc)-OH]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b613512#supplier-information-for-fmoc-d-dap-aloc-oh\]](https://www.benchchem.com/product/b613512#supplier-information-for-fmoc-d-dap-aloc-oh)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com